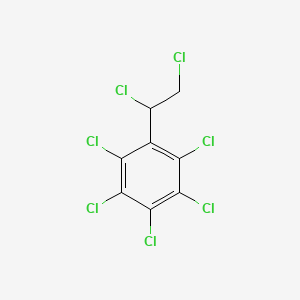
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms attached to the benzene ring and an additional dichloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate the desired product.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Compounds with functional groups replacing chlorine atoms.
科学的研究の応用
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The high degree of chlorination affects its reactivity and interaction with biological molecules, leading to potential toxic effects.
類似化合物との比較
Similar Compounds
Pentachloronitrobenzene: Another chlorinated benzene derivative with a nitro group.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Hexachlorobenzene: A fully chlorinated benzene derivative with similar properties.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is unique due to the presence of both a dichloroethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
90301-91-0 |
|---|---|
分子式 |
C8H3Cl7 |
分子量 |
347.3 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-1-2(10)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H2 |
InChIキー |
JITICLMTBZFSKA-UHFFFAOYSA-N |
正規SMILES |
C(C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


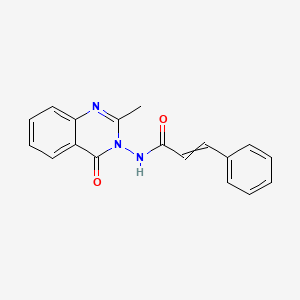

![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)

![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
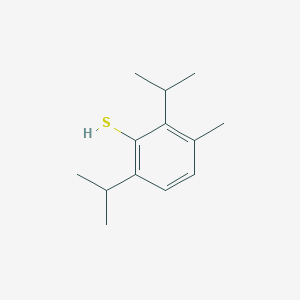
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
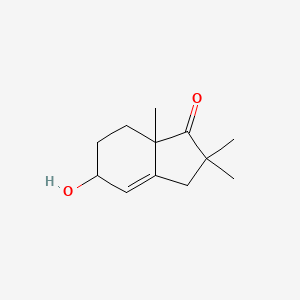
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
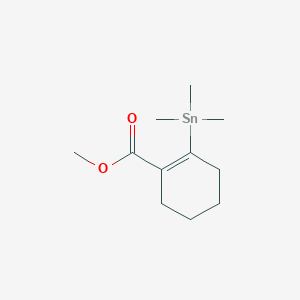
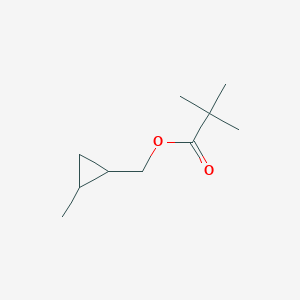
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
